1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride
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Overview
Description
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride is a chemical compound with the molecular formula C9H9ClO4. It is known for its unique structure, which includes a dioxo group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride can be synthesized through the reaction of 1,3-dioxooctahydroisobenzofuran-5-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include purification steps such as distillation and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed to form 1,3-dioxooctahydroisobenzofuran-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from the corresponding carboxylic acid.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Major Products Formed
Amides: Formed through the reaction with amines.
Esters: Formed through the reaction with alcohols.
Carboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid: The precursor to 1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride.
5-Isobenzofurancarbonyl Chloride: Another compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H9ClO4 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2 |
InChI Key |
PFSDLBJQVAMHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)Cl)C(=O)OC2=O |
Origin of Product |
United States |
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